molecular formula C19H16N4O2S B2461339 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415519-66-1

2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2461339
CAS No.: 2415519-66-1
M. Wt: 364.42
InChI Key: BTBYRQKPRFXQHL-UHFFFAOYSA-N
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Description

2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of thiazole and pyridine rings fused with a pyrrolo-pyrrole structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Properties

IUPAC Name

5-benzyl-2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17-13-10-22(19-21-15-8-20-7-6-16(15)26-19)11-14(13)18(25)23(17)9-12-4-2-1-3-5-12/h1-8,13-14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBYRQKPRFXQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=C(S3)C=CN=C4)C(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiazole derivatives with pyridine intermediates, followed by cyclization to form the fused ring system . The reaction conditions often include the use of organic solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its fused ring system, which provides multiple reactive sites for functionalization. This makes it a versatile scaffold for the development of new therapeutic agents .

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